Product packaging for Cyclobutanol(Cat. No.:CAS No. 2919-23-5)

Cyclobutanol

Cat. No.: B046151
CAS No.: 2919-23-5
M. Wt: 72.11 g/mol
InChI Key: KTHXBEHDVMTNOH-UHFFFAOYSA-N
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Description

Cyclobutanol is a valuable four-membered cyclic alcohol serving as a versatile building block and model compound in advanced chemical research. Its highly strained cyclobutane ring system, characterized by significant angle strain, makes it a substrate of exceptional interest in ring-opening and ring-expansion reactions, which are fundamental to studying reaction mechanisms and strain-release chemistry. Researchers utilize this compound extensively in organic synthesis to develop novel pharmaceuticals, agrochemicals, and polymers, where its incorporation can impart unique conformational and physicochemical properties. In material science, it acts as a precursor for synthesizing specialized monomers and ligands used to construct complex molecular architectures, including metal-organic frameworks (MOFs) and dendrimers. The compound's reactivity is also pivotal in photochemical studies and as a probe for investigating enzymatic activity and metabolic pathways. This product is provided with a high purity level and rigorous quality control to ensure consistent and reliable performance in your laboratory experiments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O B046151 Cyclobutanol CAS No. 2919-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutanol
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InChI

InChI=1S/C4H8O/c5-4-2-1-3-4/h4-5H,1-3H2
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InChI Key

KTHXBEHDVMTNOH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)O
Source PubChem
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Molecular Formula

C4H8O
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DSSTOX Substance ID

DTXSID5062712
Record name Cyclobutanol
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Molecular Weight

72.11 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Cyclobutanol
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CAS No.

2919-23-5
Record name Cyclobutanol
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Record name Cyclobutanol
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Record name Cyclobutanol
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Advanced Synthetic Methodologies for Cyclobutanol Derivatives

Stereocontrolled Synthesis of Functionalized Cyclobutanols

The ability to control the stereochemistry during the synthesis of functionalized cyclobutanols is of paramount importance. This control allows for the preparation of specific stereoisomers, which is often critical for their biological activity and application in materials science.

Asymmetric synthesis provides a powerful tool for obtaining enantiomerically enriched cyclobutanol derivatives. Various catalytic systems and synthetic strategies have been devised to achieve high levels of stereocontrol.

A sequential approach involving enantioselective reduction of a prochiral ketone followed by a diastereospecific C-H functionalization has emerged as a robust method for constructing contiguous stereogenic centers in cyclobutanols. rsc.orgrsc.orgnih.gov This strategy typically begins with the enantioselective reduction of a cyclobutanone (B123998) derivative to establish the first stereocenter. rsc.orgrsc.orgnih.gov For instance, the use of a Corey-Bakshi-Shibata (CBS) catalyst in the reduction of 3,3-diphenylcyclobutanone can yield the corresponding this compound with high enantioselectivity. researchgate.net

Following the reduction, a diastereospecific C-H functionalization, often catalyzed by transition metals like iridium, is employed to introduce a second stereocenter with high control over the diastereoselectivity. rsc.orgrsc.orgnih.gov This C-H silylation has been shown to be highly regioselective and diastereospecific, which is attributed to the rigid 4/5 fused ring structure of the intermediate. rsc.orgnih.gov This methodology has been successfully applied to the total synthesis of natural products such as grandisol (B1216609) and fragranol. rsc.orgrsc.orgnih.gov

Table 1: CBS Reduction of 3,3-Diphenylcyclobutanone

Catalyst Product Yield (%) ee (%)
(S)-B-Me 4a 99 96

Data sourced from a study on the sequential enantioselective reduction and C-H functionalization. researchgate.net

Chiral Lewis acids (CLAs) are effective catalysts for a variety of enantioselective transformations, including the formation of this compound precursors. wikipedia.org These catalysts function by coordinating to a substrate, thereby influencing the stereochemical outcome of the reaction. wikipedia.org

One notable application is the tandem cyclopropanation/semipinacol rearrangement of α-silyloxyacroleins with diazoesters. acs.orgnih.gov In the presence of a chiral oxazaborolidinium ion catalyst, this reaction proceeds with high yields and excellent enantio- and diastereoselectivity to afford α-silyloxycyclobutanones, which can be readily converted to the corresponding cyclobutanols. acs.orgnih.gov The success of this method lies in the ability of the chiral Lewis acid to create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. wikipedia.org

Another strategy involves the enantioselective [2+2] cycloaddition of cinnamate (B1238496) esters, where a chiral Lewis acid works in concert with an iridium photocatalyst. nih.gov The Lewis acid is proposed to lower the energy of the substrate's frontier molecular orbitals, which accelerates the triplet energy transfer from the photocatalyst to the substrate, leading to the enantioselective formation of the cyclobutane (B1203170) ring. nih.gov

Table 2: Chiral Lewis Acid Catalyzed Formation of α-Silyloxycyclobutanones

Product Yield (%) dr ee (%)
α-silyloxycyclobutanone up to 91 >20:1 up to 98

Data represents the potential of this synthetic method. acs.orgnih.gov

Asymmetric [2+2] cycloaddition reactions are a cornerstone for the synthesis of chiral cyclobutane frameworks. researchgate.net These reactions can be promoted by various catalytic systems, including chiral Lewis acids and organocatalysts, to achieve high levels of enantioselectivity. researchgate.netnih.gov

Hyperbaric conditions have been shown to effectively promote the [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether, yielding cyclobutane scaffolds that can be further derivatized. ru.nl This approach allows for the synthesis of a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols with good diastereoselectivity in the amine addition step. ru.nl

Photochemical [2+2] cycloadditions also provide a powerful means to construct cyclobutane rings. The use of chiral catalysts can induce enantioselectivity in these light-mediated reactions. researchgate.net For example, the enantioselective [2+2] cycloaddition of cinnamate esters can be achieved using a combination of an iridium photocatalyst and a chiral Lewis acid. nih.gov

Table 3: High-Pressure [2+2] Cycloaddition of Sulfonyl Allenes and Benzyl Vinyl Ether

Sulfonyl Allene Product Yield (%)
4a 6a 83
4b 6b 92
4c 6c 88

Yields obtained under optimized high-pressure conditions. ru.nl

Dynamic kinetic asymmetric transformations (DYKATs) offer an elegant strategy for the synthesis of enantiomerically pure compounds from racemic starting materials. colab.ws This approach combines a rapid and reversible racemization of the starting material with a stereoselective reaction that consumes one of the enantiomers faster than the other. colab.wsnih.gov

A recent application of this concept involves the asymmetric synthesis of atropisomers featuring a cis-cyclobutane boronic ester. colab.wsnih.govresearchgate.net This transformation is facilitated by the 1,2-carbon or boron migration of ring-strained B-ate complexes derived from bicyclo[1.1.0]butanes (BCBs). colab.wsnih.govresearchgate.net The reaction demonstrates high enantioselectivity and is compatible with a range of boronic esters. Mechanistic studies are ongoing to fully understand the stereocontrol in these dynamic kinetic asymmetric transformations. colab.wsnih.gov

Formal [3+1] Cycloaddition Strategies to Borylated Cyclobutanols

The synthesis of borylated cyclobutanols is of significant interest as the boronate group serves as a versatile handle for further synthetic manipulations. rsc.org A novel approach to these valuable compounds involves a formal [3+1] cycloaddition strategy.

This method utilizes readily available 1,1-diborylalkanes and epihalohydrins or epoxy alcohol derivatives. rsc.orgscholaris.cascholaris.caresearchgate.net The reaction proceeds to form 3-borylated cyclobutanols, and when enantioenriched epibromohydrins are used, the corresponding enantioenriched cyclobutanols are obtained with high levels of enantiospecificity. rsc.orgresearchgate.net This strategy is noteworthy as it provides direct access to 3-borylated cyclobutanols, a class of compounds that can be challenging to synthesize via traditional methods. researchgate.net The utility of the resulting products is demonstrated through various derivatization reactions of both the hydroxyl and boronate functionalities. rsc.orgnih.gov

Table 4: Synthesis of 3-Borylated Cyclobutanols via Formal [3+1] Cycloaddition

1,1-Diborylalkane Electrophile Product Yield (%) d.r.
1,1-diborylmethane Epibromohydrin 3n 72 3:1

Data from a study on the synthesis of 3-borylated cyclobutanols. nih.gov

Asymmetric [2+2] Cycloaddition Reactions and Derivatives

Radical Cyclization Approaches in Cyclobutane Construction

Radical cyclization reactions represent a powerful tool for the formation of cyclic systems, including the sterically demanding cyclobutane ring. These methods often proceed under mild conditions and exhibit high levels of regio- and stereoselectivity.

One notable approach involves the use of samarium(II) iodide (SmI2) to mediate the cyclization of appropriately substituted precursors. manchester.ac.uk This method has been successfully employed in the construction of complex molecules, including natural products. manchester.ac.uknih.gov For instance, a 4-exo-trig radical cyclization mediated by SmI2 has been developed for the synthesis of cyclobutanols. manchester.ac.uk The strategic use of a silicon stereocontrol element in these SmI2-mediated cyclizations can lead to excellent diastereocontrol in the formation of this compound and cyclopentanol (B49286) rings. manchester.ac.uk

Another innovative strategy is the photoredox-catalyzed radical addition-polar cyclization cascade. nih.govnih.gov This method allows for the construction of structurally diverse cyclobutanes from readily available alkylboronic esters and haloalkyl alkenes. nih.govnih.gov The reaction is initiated by a single-electron transfer, which induces a deboronative radical addition to an electron-deficient alkene. This is followed by a single-electron reduction and a polar 4-exo-tet cyclization with a pendant alkyl halide to form the cyclobutane ring. nih.govnih.gov A key to this methodology is the use of easily oxidizable arylboronate complexes. nih.govnih.gov This approach is characterized by its mild reaction conditions and excellent functional group tolerance. nih.govnih.gov

Furthermore, radical cascade reactions have been developed for the synthesis of highly functionalized cyclobutene (B1205218) derivatives directly from simple cyclobutanes. rsc.org These reactions can involve the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds, showcasing the versatility of radical processes in functionalizing the cyclobutane core. rsc.org

The following table summarizes key aspects of selected radical cyclization approaches for cyclobutane construction.

Method Key Reagents/Catalysts Reaction Type Key Features
SmI2-Mediated CyclizationSamarium(II) iodide (SmI2)4-exo-trig radical cyclizationCan be directed by a C-Si bond for high diastereocontrol. manchester.ac.uk
Photoredox CatalysisPhotoredox catalyst, alkylboronic esters, haloalkyl alkenesDeboronative radical addition-polar cyclization cascadeMild conditions, excellent functional group tolerance. nih.govnih.gov
Radical Cascade of CyclobutanesCopper catalyst, N-fluorobenzenesulfonimide (NFSI)C-H bond functionalizationDirect functionalization of simple cyclobutanes to cyclobutenes. rsc.org

Skeletal Contraction of Pyrrolidines to Substituted Cyclobutanols

A novel and stereospecific strategy for the synthesis of polysubstituted cyclobutanes involves the skeletal contraction of readily accessible pyrrolidine (B122466) derivatives. researchgate.netdoaj.orgntu.ac.ukchemistryviews.org This method is particularly valuable as it allows for the transfer of stereochemical information from the starting five-membered ring to the resulting four-membered ring.

The reaction is typically mediated by iodonitrene chemistry, using reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) in the presence of an ammonia (B1221849) surrogate like ammonium (B1175870) carbamate. ntu.ac.ukchemistryviews.org The proposed mechanism involves the electrophilic amination of the pyrrolidine to form a reactive 1,1-diazene intermediate. ntu.ac.ukchemistryviews.orgnih.gov Subsequent extrusion of nitrogen gas (N2) from this intermediate generates a 1,4-biradical species. ntu.ac.ukchemistryviews.orgnih.gov This biradical can then undergo rapid intramolecular cyclization to form the C-C bond of the cyclobutane ring. ntu.ac.ukchemistryviews.orgnih.gov The stereospecificity of the reaction is attributed to the rapid collapse of the singlet 1,4-biradical, which occurs before bond rotation can lead to stereochemical scrambling. ntu.ac.uknih.gov

This methodology has been shown to be effective for a range of substituted pyrrolidines, including those bearing aryl and heteroaryl substituents, as well as for the construction of challenging spirocyclobutanes. ntu.ac.ukresearchgate.net The yields of the cyclobutane products can vary depending on the substitution pattern of the starting pyrrolidine. ntu.ac.ukchemistryviews.org For example, pyrrolidines with electron-rich α-aryl substituents may give lower yields due to potential overoxidation by the hypervalent iodine reagent. ntu.ac.uk

The utility of this skeletal contraction strategy has been demonstrated in the concise formal synthesis of the cytotoxic natural product piperarborenine B. doaj.orgntu.ac.ukchemistryviews.org

The following table presents data on the skeletal contraction of various pyrrolidine derivatives to their corresponding cyclobutanes.

Starting Pyrrolidine Product Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Optically pure spirooxindole 43Spirocyclobutane 4446>20:197%
cis-pyrrolidine-2,5-dicarboxylate (cis-45)cis-cyclobutane 4639--
Pyrrolidine 47Cyclobutane 4824>20:1>97%
trans-pyrrolidine 49trans-cyclobutane 50->20:1>99%

Data sourced from Hui et al., J. Am. Chem. Soc. 2021. ntu.ac.uk

Oxidative Cleavage of Tertiary Cyclobutanols for Functionalized Products

The inherent ring strain of the cyclobutane ring makes this compound derivatives susceptible to ring-opening reactions, a property that can be harnessed for the synthesis of a variety of functionalized acyclic and ring-expanded products. The oxidative cleavage of tertiary cyclobutanols, in particular, provides a versatile route to valuable 1,4-dicarbonyl compounds and other functionalized molecules. doi.orgresearchgate.net

The reaction of tertiary cyclobutanols with a strong oxidizing agent like Jones reagent under mild conditions can lead to the oxidative cleavage of the cyclobutane ring. doi.org Depending on the substitution pattern of the starting alcohol, this reaction can yield either a 1,4-ketol or a 1,4-diketone. doi.org Other oxidants such as ceric ammonium nitrate (B79036) (CAN) can also promote the oxidative ring-opening and homo-coupling of cyclobutanols to furnish 1,8-diketones. researchgate.net

Furthermore, the oxidative cleavage of tertiary cyclobutanols can be directed to produce other functionalized products. For example, the reaction of tertiary cyclobutanols with N-methoxypyridinium salts, promoted by a silver catalyst, results in a ring-opening/pyridylation sequence to generate C2-substituted pyridines. researchgate.net This process is thought to proceed via the formation of a γ-keto alkyl radical that adds to the pyridinium (B92312) salt. researchgate.net

In addition to cleavage to form acyclic products, the oxidation of cyclobutanols can also lead to ring-expanded products. A notable example is the oxidative ring expansion of cyclobutanols using a cobalt catalyst, such as Co(acac)2, and triplet oxygen (3O2). chemrxiv.orgresearchgate.netacs.org This reaction proceeds through the formation of an alkoxy radical, which drives the regioselective cleavage of the strained ring to form a stabilized radical intermediate. This radical then traps molecular oxygen to form 1,2-dioxanols, which are precursors to functionalized 1,2-dioxanes. chemrxiv.orgresearchgate.netacs.org This method is particularly effective for secondary cyclobutanols but can also be applied to certain tertiary alcohols. chemrxiv.orgresearchgate.netacs.org

The oxidative cleavage of fused cyclobutanols has also been explored. For instance, treatment of aryl-fused bicyclo[4.2.0]octanols with an oxidant like phenyliodine diacetate (PIDA) results in a selective β-cleavage of the this compound moiety to produce dihydrofuran-containing polycyclic aromatic compounds. kyoto-u.ac.jp

The following table summarizes the outcomes of various oxidative cleavage reactions of tertiary cyclobutanols.

Starting Material Reagents Product Type Key Features
Tertiary CyclobutanolsJones Reagent1,4-Ketols or 1,4-DiketonesProduct depends on the substitution pattern of the starting alcohol. doi.org
1-Substituted CyclobutanolsCeric Ammonium Nitrate (CAN)1,8-DiketonesOxidative ring-opening and homo-coupling. researchgate.net
Tertiary CyclobutanolsN-Methoxypyridinium Salts, Ag CatalystC2-Substituted PyridinesTandem ring-opening/pyridylation. researchgate.net
Secondary and Tertiary CyclobutanolsCo(acac)2, 3O21,2-DioxanolsOxidative ring expansion. chemrxiv.orgresearchgate.netacs.org
Aryl-fused Bicyclo[4.2.0]octanolsPhenyliodine Diacetate (PIDA)Dihydrofuran-fused Polycyclic Aromatic CompoundsRegioselective β-cleavage of the this compound. kyoto-u.ac.jp

Mechanistic Investigations of Cyclobutanol Transformations

Ring-Opening Mechanisms and Pathways

The relief of ring strain provides a significant thermodynamic driving force for the cleavage of the C-C bonds in the cyclobutanol ring. researchgate.netsnnu.edu.cn This can be initiated through several distinct mechanistic manifolds.

Transition-Metal Catalyzed C-C Bond Cleavage.researchgate.net

Transition metal complexes are effective catalysts for the activation and cleavage of the C-C bonds in this compound. snnu.edu.cn Two primary mechanisms are operative: β-carbon elimination from a metal alkoxide intermediate and oxidative addition to form a metallacycle.

In this pathway, the this compound first coordinates to a metal center and, following deprotonation, forms a metal alkoxide. acs.org The key step is the subsequent β-carbon elimination, where a C-C bond of the cyclobutane (B1203170) ring cleaves, leading to the formation of a linear alkyl-metal intermediate. thieme-connect.deacs.orgnih.gov This process is driven by the release of ring strain. snnu.edu.cn The resulting organometallic intermediate can then undergo various subsequent reactions, such as cross-coupling, to form new C-C bonds. nih.gov

For instance, palladium-catalyzed reactions of tertiary cyclobutanols with aryl bromides proceed through a putative palladium alkoxide intermediate, which undergoes β-carbon elimination to generate an alkyl-palladium species. wiley-vch.de This intermediate can then participate in further catalytic steps. wiley-vch.de Similarly, rhodium catalysts have been shown to effect the transfer hydroarylation of ketones via a reversible β-carbon elimination of a rhodium alkoxide intermediate. acs.org Detailed mechanistic studies, including kinetic analysis and in situ NMR, have elucidated the elementary steps of this process, identifying β-carbon elimination as the turnover-limiting step. acs.org

Key Features of β-Carbon Elimination:

FeatureDescription
Intermediate Metal alkoxide
Key Step Cleavage of a C-C bond β to the oxygen
Driving Force Release of ring strain
Resulting Species Linear alkyl-metal intermediate
Catalysts Palladium, Rhodium

An alternative transition-metal-catalyzed pathway involves the direct oxidative addition of a C-C bond of the cyclobutane ring to a low-valent metal center. This process forms a metallacyclic intermediate, typically a metallacyclopentane. wiley-vch.denih.gov The strain of the four-membered ring facilitates this C-C bond activation. wiley-vch.depitt.edu

For example, nickel(0) complexes can react with vinylcyclobutanes via oxidative ring-opening to form stable seven-membered alkyl, allyl-metallacycles. princeton.edu Rhodium(I) complexes are also known to insert into the C-C bond of cyclobutenones to generate rhodacyclopentenone intermediates. nih.gov The regioselectivity of the C-C bond cleavage can often be controlled by the presence of directing groups on the cyclobutane ring or by the nature of the metal catalyst and ligands. nih.govnih.gov The resulting metallacycle can then undergo further transformations, such as reductive elimination, to form new cyclic products. nih.gov

β-Carbon Elimination of Metal Alkoxides

Radical Ring-Opening Processes.researchgate.net

The ring-opening of this compound can also be initiated by radical species. This typically involves the formation of a cyclobutoxy radical, which readily undergoes β-scission to cleave a C-C bond of the ring. nih.govresearchgate.net This process generates a more stable, acyclic γ-keto alkyl radical. nih.gov

This radical generation can be achieved through various methods, including photochemical activation or the use of chemical oxidants. researchgate.netuni-regensburg.de For instance, silver-promoted reactions of tertiary cyclobutanols with N-methoxypyridinium salts proceed via the formation of a cyclobutoxy radical and subsequent β-scission. nih.gov The resulting γ-keto alkyl radical then adds to the pyridinium (B92312) salt. nih.gov Manganese-catalyzed azidation of cyclobutanols is another example where a radical-mediated C-C bond cleavage occurs. researchgate.net

Photochemical methods, often employing photoredox catalysis, provide a mild way to generate the necessary radical intermediates. rsc.org These radical-mediated ring-opening reactions offer a powerful tool for the functionalization of the carbon skeleton, leading to the synthesis of various γ-substituted ketones. researchgate.net

Semipinacol Rearrangement Pathways.researchgate.net

The semipinacol rearrangement is a classic acid-catalyzed transformation that can be applied to this compound derivatives. rsc.org This pathway involves the formation of a carbocation adjacent to the hydroxyl-bearing carbon, which then triggers a 1,2-alkyl shift, resulting in ring expansion. psu.edu The driving force for this rearrangement is the formation of a more stable carbocation and the relief of ring strain.

In the context of this compound, the reaction is typically initiated by the protonation of a double bond or another functional group adjacent to the this compound ring, or by the departure of a leaving group. nih.gov For example, the protio-semipinacol rearrangement of tertiary vinylic cyclopropanols, which can be seen as precursors to a reactive this compound-like intermediate, has been shown to proceed through a stepwise mechanism involving initial protonation of the alkene to form a carbocation, followed by C-C bond migration. nih.gov

This rearrangement provides an efficient route to cyclopentanone (B42830) derivatives, often with a high degree of stereocontrol. researchgate.net The reaction has been utilized in the synthesis of complex natural products. psu.edu In some cases, the semipinacol rearrangement can be coupled with other reactions, such as radical additions, in a tandem sequence. researchgate.net

Fragmentation Mechanisms of this compound Molecular Ions.

In the gas phase, under mass spectrometry conditions, the this compound molecular ion undergoes characteristic fragmentation reactions. The study of these fragmentations provides fundamental insights into the intrinsic reactivity of the ionized molecule.

The primary fragmentation pathways observed in the mass spectrum of this compound include the loss of ethene (C₂H₄) and an ethyl radical (C₂H₅•). cdnsciencepub.comresearchgate.netcdnsciencepub.com Isotope labeling studies have shown that these losses occur through specific, non-random mechanisms. cdnsciencepub.comresearchgate.net

Another significant fragmentation is the loss of a methyl radical (CH₃•) from the α-cleaved molecular ion. This process involves some degree of hydrogen atom scrambling. cdnsciencepub.comresearchgate.netcdnsciencepub.com The loss of water is also observed, which involves all the hydrogen atoms in a complex manner. cdnsciencepub.comresearchgate.net The base peak in the 70 eV mass spectrum of this compound is typically at m/e 44, corresponding to the [C₂H₄O]⁺• ion, formed by the elimination of ethene from the molecular ion. cdnsciencepub.com

Major Fragmentation Pathways of this compound Molecular Ion:

FragmentationNeutral LossResulting Ion (m/z)
Ethene LossC₂H₄[C₂H₄O]⁺• (44)
Ethyl Radical LossC₂H₅•[C₂H₃O]⁺ (43)
Methyl Radical LossCH₃•[C₃H₅O]⁺ (57)
Water LossH₂O[C₄H₆]⁺• (54)

Ring Expansion Reaction Mechanisms

The inherent strain of the cyclobutane ring makes this compound and its derivatives valuable precursors for a variety of ring expansion reactions, yielding larger and often more complex cyclic structures. These transformations proceed through diverse mechanistic pathways, influenced by the reagents, catalysts, and reaction conditions employed.

The semipinacol rearrangement is a classic and highly effective method for the one-carbon ring expansion of cyclobutanols to form cyclopentanones. researchgate.netrsc.orgrsc.org This reaction typically involves the 1,2-migration of a carbon-carbon bond from a carbon atom bearing an oxygen-containing group to an adjacent electrophilic carbon center. rsc.org The process is often initiated by the generation of an α-hydroxy carbocation or a related electrophilic intermediate from the this compound. researchgate.netrsc.org

In a typical semipinacol rearrangement, the hydroxyl group of the this compound is activated, often under acidic conditions, to form a good leaving group. Departure of this group generates a carbocation adjacent to the cyclobutane ring. This is followed by the migration of one of the C-C bonds of the cyclobutane ring to the carbocationic center, which relieves the ring strain and expands the four-membered ring to a five-membered one. rsc.org The resulting product is a cyclopentanone. researchgate.netrsc.orgrsc.org The regioselectivity of the bond migration is a key aspect of this rearrangement. rsc.org

This rearrangement has been successfully applied in the total synthesis of various natural products. researchgate.netrsc.org For instance, a dihydrofuran-derived this compound was converted to a cyclopentanone derivative through a highly regio- and diastereoselective ring-enlargement rearrangement, establishing the characteristic cis-fused nih.govacs.org ring system of a fawcettimine-type Lycopodium alkaloid. rsc.org

Rhodium catalysts have proven to be exceptionally versatile in promoting the ring expansion of this compound derivatives to access larger nitrogen-containing heterocycles, such as benzazepinones and other medium-sized N-heterocycles. rsc.orgresearchgate.netsci-hub.senih.gov These reactions often involve the generation of highly reactive rhodium-nitrene or rhodium-carbene intermediates. sci-hub.se

One notable strategy involves the rhodium(II)-catalyzed reaction of ortho-cyclobutanol-substituted aryl azides. rsc.orgresearchgate.netnih.gov The proposed mechanism, supported by Density Functional Theory (DFT) calculations, begins with the formation of a key rhodium(II)-N-arylnitrene intermediate. rsc.orgresearchgate.net This is followed by a concerted process involving proton transfer from the hydroxyl group of the this compound to the nitrene and a organic-chemistry.orgchemrxiv.org-migration that expands the four-membered ring. rsc.orgresearchgate.net Subsequent rsc.orgorganic-chemistry.org-migration driven by rearomatization yields the final benzazepinone (B8055114) product. rsc.org This method is noted for its chemoselectivity and stereospecificity. researchgate.netnih.gov

In a different approach, rhodium(I) catalysts can facilitate a tandem hydroacylation/semipinacol rearrangement of alkynyl cyclobutanols with salicylaldehydes. acs.org This atom-economical process is believed to proceed through the intermolecular hydroacylation of the alkyne, followed by a semipinacol-type ring expansion to furnish multisubstituted 2-(2-oxo-2-phenylethyl)cyclopentanones. acs.org

Under photoredox catalysis, a photocatalyst, upon absorbing light, becomes excited and can engage in either an oxidative or reductive quenching cycle with a substrate to generate a radical. nih.govresearchgate.net For example, the combination of visible light photoredox catalysis and gold catalysis has been used for the ring expansion-oxidative arylation of alkenyl cyclobutanols with aryl diazonium salts. acs.org The proposed mechanism involves the generation of an electrophilic gold(III)-aryl intermediate that reacts with the alkene, leading to ring expansion and the formation of functionalized cyclic ketones. acs.org

Electrochemical methods can achieve similar transformations. For instance, an electrochemical sulfonylative semi-pinacol ring expansion of alkenylcyclobutanols can be accomplished through constant current electrolysis. nih.gov These reactions can be mediated by redox-active species, such as sodium iodide, which acts as both an electrolyte and a redox mediator. nih.gov

Cyclobutanols can undergo an oxidative ring expansion to yield 1,2-dioxanes, which are six-membered rings containing a peroxide linkage. nih.govacs.orgchemrxiv.orgchemrxiv.orgresearchgate.net This transformation is typically promoted by radical initiators, with a notable method utilizing cobalt(II) acetylacetonate (B107027) (Co(acac)₂) and triplet oxygen (³O₂). nih.govacs.orgchemrxiv.orgchemrxiv.org

The reaction is initiated by the formation of an alkoxy radical from the this compound. nih.govacs.orgchemrxiv.orgresearchgate.net This highly reactive intermediate drives the regioselective cleavage of the strained cyclobutane ring. The C-C bond breaking occurs in a way that forms a more stable alkyl radical, typically on the most substituted carbon atom. nih.govacs.orgchemrxiv.org This alkyl radical then traps molecular oxygen to form a peroxy radical, which subsequently cyclizes to afford a 1,2-dioxanol. acs.orgchemrxiv.org The reaction is particularly effective for secondary cyclobutanols. acs.orgchemrxiv.orgchemrxiv.org

Further functionalization of these 1,2-dioxanols can be achieved. For example, acetylation followed by treatment with a catalytic Lewis acid can generate peroxycarbenium species that react with nucleophiles, leading to a variety of substituted 1,2-dioxanes, often with a preferred 3,6-cis-configuration. acs.orgchemrxiv.orgchemrxiv.org

Iron catalysis provides an efficient and environmentally friendly pathway for the synthesis of 1-pyrrolines through the aminative ring expansion of this compound derivatives. organic-chemistry.orgnih.gov This one-pot strategy involves the formation of both a C-N bond and a C=N bond under mild conditions. organic-chemistry.org

In a representative example, this compound derivatives react with an aminating reagent, such as MsONH₃OTf, in the presence of an iron catalyst like iron(III) bromide (FeBr₃). organic-chemistry.orgnih.gov Mechanistic investigations suggest that the reaction begins with the dehydration of the this compound to form an intermediate. This is followed by the iron-catalyzed aminative ring expansion. organic-chemistry.org This method is tolerant of various functional groups on the this compound substrate, including both electron-rich and electron-deficient derivatives, and provides access to a diverse range of 1-pyrroline (B1209420) products in moderate to good yields. organic-chemistry.org

Oxidative Ring Expansion to 1,2-Dioxanes

Ring Contraction Reaction Mechanisms

While less common than ring expansions, this compound derivatives can also be involved in ring contraction reactions, though the cyclobutane ring itself is typically formed from a larger ring in these processes. The high ring strain of cyclobutanes makes them the product rather than the reactant in most contraction methodologies aimed at small rings.

Methodologies for ring contraction generally involve the rearrangement or extrusion of small molecules from a larger parent ring. rsc.org For example, the Favorskii rearrangement of α-halo cycloalkanones, which proceeds through a cyclopropanone (B1606653) intermediate, is a well-known ring contraction method. harvard.edu Similarly, the Wolff rearrangement of α-diazoketones can lead to ring-contracted products via a ketene (B1206846) intermediate. rsc.orgharvard.edu

Photochemical reactions can also induce ring contraction. For instance, the irradiation of certain cyclobutanones can lead to the formation of cyclopropanes, although this is often a minor pathway with tetrahydrofurans being the major products. thieme-connect.de The mechanism involves a Norrish Type I cleavage to form an acyl-alkyl diradical, which can then decarbonylate and recombine to form the three-membered ring. thieme-connect.de

A more direct example of forming a cyclobutane via ring contraction involves starting with a five-membered ring, such as a pyrrolidine (B122466). chemistryviews.orgacs.org A stereoselective synthesis of substituted cyclobutanes has been developed from readily available polysubstituted pyrrolidines. chemistryviews.org The proposed mechanism involves the in-situ generation of an iodonitrene species that reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. chemistryviews.orgacs.org The extrusion of dinitrogen from this intermediate generates a 1,4-biradical, which then undergoes cyclization to form the cyclobutane ring. chemistryviews.orgacs.org This process has been shown to be stereospecific, with the stereochemical information from the starting pyrrolidine being transferred to the cyclobutane product. acs.org

Kornblum-DeLaMare Rearrangement

Intramolecular Rearrangements and Alkyl Shifts

β-Hydroxy carbenes, which can be generated from the photolysis of appropriate precursors derived from cyclobutanols, are prone to undergo intramolecular rearrangements. colby.edu One of the major rearrangement pathways for these reactive intermediates is an alkyl shift, often resulting in ring expansion. colby.edu

For example, the photolysis of 1-(1a,9b-dihydro-1H-cyclopropa[l]phenanthren-1-yl)cyclobutan-1-ol generates a β-cyclobutanol carbene. This carbene predominantly undergoes an alkyl shift, leading to a ring-expanded product. colby.edu Computational studies using density functional theory are often employed to investigate the various possible intramolecular rearrangement pathways of these carbenes, including C-H insertion and alkyl shifts. colby.edu

Catalytic isomerization of cyclobutanols can proceed through intramolecular hydrogen migration. A notable example is the rhodium(I)-catalyzed enantioselective ring-opening and isomerization of cyclobutanols. researchgate.net Mechanistic studies of this reaction have revealed that the this compound undergoes an intramolecular hydrogen migration. researchgate.net The formation of a (Z)-unsaturated ketone intermediate is a critical step for achieving high enantioselectivity in this process. researchgate.net This transformation provides a redox-neutral and atom-economical route to chiral acyclic ketones. researchgate.net

Visible-light-mediated cobaloxime-catalyzed isomerization of bicyclo[1.1.0]butanes (BCBs) also involves a hydrogen transfer process. rsc.org Deuterium labeling studies have shown that hydrogen transfer originates from the substrates themselves. rsc.org

Alkyl Shifts in β-Hydroxy Carbenes

Stereochemical Control and Regioselectivity in Reaction Mechanisms

The stereochemical and regiochemical outcomes of this compound transformations are dictated by the interplay of various factors within the reaction mechanism, including steric hindrance, electronic effects, and the nature of the catalyst and reagents.

In the synthesis of substituted cyclobutanols from epibromohydrins, the stereochemistry at the C3 position of the resulting this compound is controlled by the substituent at the C2 position. nih.gov The reaction proceeds with a high degree of stereospecificity, meaning the stereochemical information from the starting material is transferred to the product. nih.gov For instance, syn-epibromohydrins yield trans this compound products, while anti-epibromohydrins give cis products. nih.gov

The reduction of 3-substituted cyclobutanones to cyclobutanols using hydride reagents is highly selective for the formation of the cis-alcohol. vub.ac.be This selectivity can be further improved by lowering the reaction temperature or using less polar solvents. vub.ac.be Computational studies suggest that torsional strain plays a significant role in favoring the anti-facial attack of the hydride, consistent with the Felkin-Anh model. vub.ac.be

In palladium-catalyzed reactions, regioselectivity is often observed. For example, the palladium-catalyzed carbopalladation/ring expansion of 1-(1-alkynyl)cyclobutanols proceeds with regioselective intermolecular carbopalladation of the carbon-carbon triple bond, followed by a regioselective ring expansion. nih.gov Similarly, in the oxidative ring expansion of cyclobutanols to 1,2-dioxanes, the cleavage of the cyclobutane ring occurs regioselectively on the more substituted side, driven by the formation of a more stable radical intermediate. researchgate.netchemrxiv.org The subsequent functionalization of these 1,2-dioxanes can also proceed with high stereoselectivity, often favoring a cis-configuration. researchgate.net

The photocatalytic isomerization of cyclic alcohols to linear carbonyl compounds, a process that can be applied to this compound, proceeds via proton-coupled electron transfer (PCET) activation followed by C-C β-scission of the resulting alkoxy radical. nih.gov The regioselectivity of this cleavage is a key aspect of the reaction. Similarly, electrochemical methods for the ring expansion of cyclobutanols to 1-tetralones also demonstrate regioselectivity, proceeding through the generation of an alkoxy radical and subsequent intramolecular cyclization. researchgate.net

Catalysis in Cyclobutanol Chemistry

Transition Metal Catalysis in Cyclobutanol Transformations

Transition metal catalysis offers a powerful toolkit for the manipulation of this compound and its derivatives. Rhodium, iridium, and palladium complexes have demonstrated remarkable efficacy in promoting unique and selective transformations through mechanisms such as β-carbon elimination and C-C bond activation.

Rhodium catalysts have been extensively studied for their ability to mediate a range of reactions involving cyclobutanols, leading to the stereoselective formation of valuable chiral molecules.

A rhodium(I)-catalyzed approach has been developed for the highly enantioselective ring-opening and isomerization of cyclobutanols. nih.govcenmed.comfishersci.sefishersci.ca This method provides a mild, atom-economical, and redox-neutral route to chiral acyclic ketones that feature a β-tertiary stereocenter. cenmed.comfishersci.sefishersci.ca The reaction demonstrates excellent enantioselectivities and high yields, particularly with cyclobutanols bearing alkoxy substituents at the C3 position. cenmed.comfishersci.sefishersci.ca

Mechanistic investigations, including deuterium-labeling experiments, have shed light on the reaction pathway. fishersci.se These studies suggest that the reaction proceeds through sequential intramolecular ring-opening and chain-walking processes, without any intermolecular hydrogen transfer. fishersci.se It has been determined that the this compound undergoes only intramolecular hydrogen migration. A key factor in achieving high enantioselectivity is the formation of a (Z)-unsaturated ketone intermediate. cenmed.comfishersci.sefishersci.ca

This methodology has proven to have good functional group tolerance and has been successfully applied in the late-stage modification of several natural products and bioactive molecules, highlighting its potential utility in organic synthesis. fishersci.se

Substrate TypeCatalyst SystemProduct TypeYieldEnantioselectivity (ee)Ref.
3-Alkoxy-substituted cyclobutanolsRh(I) complexChiral acyclic ketones with β-tertiary stereocenterHighExcellent cenmed.comfishersci.se

The enantioselective preparation of complex cyclobutane (B1203170) derivatives has been advanced through the rhodium-catalyzed asymmetric arylation of cyclobutenone ketals. fishersci.nocenmed.com Cyclobutenone ketals, which are stable and can be synthesized on a multi-gram scale from commercially available cyclobutanone (B123998), serve as effective surrogates for cyclobutenone in these reactions. fishersci.nonih.gov

This transformation involves the reaction of cyclobutenone ketals with a variety of arylboronic and vinylboronic acids. fishersci.nowikipedia.org The process is catalyzed by a rhodium complex, specifically [RhCl(coe)2]2 (chlorobis(cyclooctene)rhodium dimer), in the presence of a chiral diene ligand, aqueous cesium hydroxide (B78521) (CsOH) as a base, and tetrahydrofuran (B95107) (THF) as the solvent. fishersci.no This method yields cyclobutenyl enol ethers in high yields and with high enantioselectivities. fishersci.no

ReactantsCatalyst SystemProductYieldEnantioselectivity (ee)Ref.
Cyclobutenone ketal, Arylboronic acid[RhCl(coe)2]2, Chiral diene ligand, CsOH(aq), THFCyclobutenyl enol etherHighHigh fishersci.no
Cyclobutenone ketal, Vinylboronic acid[RhCl(coe)2]2, Chiral diene ligand, CsOH(aq), THFCyclobutenyl enol etherHighHigh fishersci.no

Iridium catalysis has emerged as a powerful method for the enantioselective cleavage of C-C bonds in cyclobutanols, leading to the desymmetrization of prochiral substrates. fishersci.ca This approach is particularly effective for the conversion of prochiral tert-cyclobutanols into β-methyl-substituted ketones, which can possess a quaternary chirality center. fishersci.ca These reactions proceed under relatively mild conditions in toluene (B28343) and have shown high enantioselectivity, with up to 95% ee being achieved using DTBM-SegPhos as a chiral ligand. fishersci.ca

Mechanistic studies, supported by DFT calculations and deuteration experiments, indicate that the iridium-catalyzed process differs from related rhodium-catalyzed transformations. fishersci.ca The proposed mechanism involves the initial formation of an Ir(III) hydride intermediate. fishersci.caamericanelements.com This is followed by a β-carbon elimination step, which constitutes the C-C bond activation, and subsequently, a reductive C-H elimination. fishersci.caamericanelements.com This mechanistic understanding has also allowed for the prediction of the stereochemical outcome of the reaction. fishersci.ca

This methodology has been successfully applied in the total synthesis of natural products, such as (R,R,R)-α-tocopherol, where the key stereocenter was generated from a prochiral spiro[chromane-2,3'-cyclobutanol] unit. fishersci.atsigmaaldrich.comguidechem.com While the iridium-catalyzed this compound cleavage is broadly applicable, it has been noted that substrates containing strongly coordinating groups may not be suitable. fishersci.ca

SubstrateCatalyst SystemProductEnantiomeric Excess (ee)Ref.
Prochiral tert-cyclobutanolsIridium catalyst, DTBM-SegPhosβ-methyl-substituted ketones with quaternary chirality centerup to 95% fishersci.ca
Prochiral spiro[chromane-2,3'-cyclobutanol]Iridium catalyst, (S)-DTBM-SegPhosα-tocopherol precursor92-94% wikipedia.org

Palladium catalysts have proven to be highly effective in promoting oxidative transformations of cyclobutanols, often involving C-C bond cleavage.

Palladium(II)-catalyzed oxidative reactions of tert-cyclobutanols have been described, which proceed through the cleavage of a C-C bond via β-carbon elimination under an oxygen atmosphere. fishersci.caereztech.com The initial step involves the formation of a palladium(II) alcoholate, which then undergoes β-carbon elimination to generate an alkylpalladium intermediate. ereztech.com This intermediate can then lead to a variety of products, including those from dehydrogenative ring opening, ring expansion, and ring contraction, depending on the substituents on the cyclobutane ring. fishersci.caereztech.comwikipedia.org

In these reactions, dehydrogenative products are consistently obtained, and the Pd(II)-hydride species formed at the end of the catalytic cycle can be reoxidized to the active Pd(II) species by molecular oxygen. wikipedia.org For certain substrates, the addition of a catalytic amount of ethyl acrylate (B77674) has been shown to dramatically accelerate the reaction. fishersci.caereztech.com This palladium-catalyzed approach offers a versatile method for the synthesis of various organic compounds from tert-cyclobutanols. ereztech.com

SubstrateCatalyst SystemReaction TypeProduct TypeRef.
tert-CyclobutanolPd(OAc)2, pyridine (B92270), ethyl acrylate, O2Dehydrogenative ring openingβ,γ- or α,β-Unsaturated ketones ereztech.com
tert-CyclobutanolPd(II) catalyst, O2Ring expansionFive- or six-membered cyclic ketones wikipedia.org
tert-CyclobutanolPd(II) catalyst, O2Ring contractionCyclopropane (B1198618) derivatives wikipedia.org
Cascade Enantioselective Ring-Opening/Coupling Reactions

Cobalt-Catalyzed Reactions

Cobalt(II) acetylacetonate (B107027), Co(acac)₂, serves as an effective radical promoter for the oxidative ring expansion of cyclobutanols using molecular oxygen (triplet oxygen, ³O₂) as the oxidant. This reaction transforms cyclobutanols into 1,2-dioxanols. guidetopharmacology.org The process is initiated by the formation of a cyclobutoxy radical, which drives the regioselective cleavage of the strained four-membered ring. guidetopharmacology.org This β-scission event preferentially occurs to form a stabilized radical on the most substituted carbon atom. This radical intermediate then traps molecular oxygen, leading to the formation of the 1,2-dioxanol product. guidetopharmacology.org The reaction is particularly efficient for secondary cyclobutanols, affording good yields, but it is also applicable to certain tertiary cyclobutanols. guidetopharmacology.orgwikipedia.org Further derivatization of the resulting 1,2-dioxanols can lead to a variety of original 1,2-dioxanes, often with a preferred 3,6-cis-configuration. guidetopharmacology.org

Table 3: Cobalt-Catalyzed Oxidative Ring Expansion of Cyclobutanols

Substrate TypeCatalystOxidantKey IntermediateProductYieldRef.
Secondary CyclobutanolsCo(acac)₂Triplet Oxygen (³O₂)Cyclobutoxy radical1,2-Dioxanols>60% for 2,2-disubstituted substrates guidetopharmacology.org
Tertiary CyclobutanolsCo(acac)₂Triplet Oxygen (³O₂)Cyclobutoxy radical1,2-DioxanolsLower yields guidetopharmacology.orgwikipedia.org

Cobalt catalysis has been successfully employed for a range of diastereo- and enantioselective carbon-carbon bond-forming reactions, particularly involving strained ring systems like cyclobutenes, which are closely related to this compound derivatives. These protocols allow for the modular construction of enantioenriched cyclobutanes bearing multiple stereogenic centers. fishersci.caacs.org The reactions are typically initiated by an enantioselective carbometalation of the cyclobutene (B1205218). These methods facilitate the diastereo- and enantioselective introduction of various groups, including allyl, alkynyl, and functionalized alkyl moieties. fishersci.caacs.org Mechanistic investigations have revealed unique pathways, such as an unusual 1,3-cobalt migration followed by a β-carbon elimination cascade in the case of allyl additions. fishersci.ca These findings have expanded the known elementary processes in cobalt catalysis and broadened the diversity of nucleophiles that can be used in the enantioselective functionalization of four-membered rings. fishersci.ca

Table 4: Cobalt-Catalyzed Enantioselective Functionalization of Cyclobutenes

Reaction TypeNucleophileCatalyst SystemKey FeatureProductRef.
Allyl AdditionAllyl GrignardCobalt-chiral phosphine (B1218219)1,3-Cobalt migration, β-carbon eliminationEnantioenriched allyl-substituted cyclobutanes fishersci.ca
Alkynyl AdditionTerminal AlkynesCobalt-chiral phosphineEnantioselective carbometalationEnantioenriched alkynyl-substituted cyclobutanes fishersci.caacs.org
Alkyl AdditionAlkyl GrignardCobalt-chiral phosphineEnantioselective carbometalationEnantioenriched alkyl-substituted cyclobutanes fishersci.caacs.org
Oxidative Ring Expansion with Molecular Oxygen

Iron-Catalyzed Ring Expansion Reactions

Iron catalysis provides an efficient and mild method for the ring expansion of this compound derivatives to synthesize 1-pyrrolines. wikipedia.org This one-pot procedure utilizes an aminating reagent, such as MsONH₃OTf (O-mesitylenesulfonylhydroxylamine trifluoromethanesulfonate), and achieves the formation of both a C–N bond and a C=N bond. wikipedia.orgwikipedia.org The reaction is effectively catalyzed by iron(III) bromide (FeBr₃). wikipedia.org The proposed mechanism suggests that the reaction starts with the dehydration of the this compound, followed by an iron-catalyzed aminative ring expansion. wikipedia.org This method is tolerant of a variety of this compound substrates, including those with electron-rich and electron-deficient aromatic rings, providing the corresponding 1-pyrroline (B1209420) derivatives in moderate to good yields (40-77%). wikipedia.org This approach offers a practical and environmentally friendly route to valuable five-membered nitrogen heterocycles. wikipedia.org

Table 5: Iron-Catalyzed Ring Expansion of Cyclobutanols

SubstrateCatalystAminating ReagentProductYield RangeRef.
1-ArylcyclobutanolsFeBr₃MsONH₃OTf2-Aryl-1-pyrrolines40-77% wikipedia.org
1-AlkylcyclobutanolsFeBr₃MsONH₃OTf2-Alkyl-1-pyrrolinesModerate wikipedia.orgwikipedia.org

Manganese-Mediated Electrooxidative Ring-Opening Azidation

A manganese-mediated electrocatalytic method has been developed for the ring-opening azidation of tertiary cyclobutanols. calstate.edu This regioselective process uses trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the azide source and provides a practical route to γ-azido ketones under chemical oxidant-free conditions. calstate.edu The reaction proceeds with yields ranging from 23% to 91%. calstate.edu Detailed mechanistic studies suggest that the transformation involves the manganese-mediated generation of an alkoxy radical from the tertiary this compound. calstate.edu This is followed by a β-scission of the cyclobutane ring, which forms a carbon-centered radical intermediate. calstate.edu This radical is then trapped by the azide species to form the final product. This electrochemical approach avoids the need for stoichiometric chemical oxidants, offering a more sustainable synthetic route. calstate.edu

Table 6: Manganese-Mediated Electrooxidative Ring-Opening Azidation

Substrate TypeMediatorAzide SourceKey IntermediatesProductYield RangeRef.
tert-CyclobutanolsManganeseTMSN₃Alkoxy radical, Carbon-centered radicalγ-Azido ketones23-91% calstate.edu

Copper-Catalyzed Asymmetric Hydrosilylation

The copper-catalyzed asymmetric hydrosilylation of prochiral cyclobutanones represents a direct and effective method for the synthesis of enantioenriched cyclobutanols. This transformation typically involves the use of a copper salt in conjunction with a chiral ligand, which together form a chiral copper hydride (CuH) species in situ. This chiral catalyst then effects the enantioselective reduction of the ketone functionality.

Research into this area has demonstrated that while the enantioselective reduction of many ketones has been well-established, cyclobutanone derivatives received less attention until more recently. nih.gov In the case of benzocyclobutenone, an important structural motif, initial studies using a catalyst system composed of copper(I) chloride (CuCl) and the chiral phosphine ligand (R)-BINAP resulted in the formation of the corresponding benzocyclobutenol with a promising enantiomeric excess (ee) of 88%. nih.govrsc.orgrsc.orgresearchgate.net Despite this initial success, further optimization of the ligand did not lead to significant improvements in enantioselectivity with this particular system. nih.govrsc.org

The general mechanism involves the reaction of the copper salt and chiral ligand with a silane, such as polymethylhydrosiloxane (B1170920) (PMHS), to generate the active chiral copper hydride catalyst. organic-chemistry.org This species then coordinates to the carbonyl group of the cyclobutanone substrate and delivers the hydride to one of the enantiotopic faces of the carbonyl, establishing the stereogenic center. Subsequent workup releases the chiral this compound. The efficiency and enantioselectivity of the reduction are highly dependent on the structure of the chiral ligand and the reaction conditions.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
CuCl / (R)-BINAPBenzocyclobutenone(S)-Benzocyclobutenol88% nih.gov, rsc.org

Organocatalysis and Biocatalysis in this compound Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful, environmentally friendly alternatives to metal-based catalysis for the synthesis of chiral molecules, including this compound derivatives. nih.govmdpi.com These methodologies avoid the use of potentially toxic and expensive heavy metals and often proceed under mild reaction conditions with high levels of stereocontrol. nih.govmdpi.com

Organocatalysis has been successfully applied to the functionalization of cyclobutanone, leading to precursors of highly substituted cyclobutanols. nih.gov For instance, the direct aldol (B89426) reaction of cyclobutanone with aromatic aldehydes can be catalyzed by primary amines derived from natural amino acids. nih.gov These reactions, sometimes conducted in brine as a solvent, produce the corresponding aldol adducts in good yields and with high diastereoselectivity and enantioselectivity. nih.gov This approach provides access to this compound structures bearing multiple stereocenters.

Biocatalysis utilizes isolated enzymes or whole-cell systems to perform chemical transformations. acs.org This field has revolutionized pharmaceutical synthesis by providing highly selective and sustainable routes to complex active pharmaceutical ingredients (APIs). mdpi.comacs.org For example, an engineered reductive aminase from Streptomyces purpureus has been employed in the synthesis of a key intermediate for the drug abrocitinib. researchgate.net This enzyme catalyzes the reductive amination of a cyclobutanone precursor to the corresponding cis-cyclobutylamine derivative with exceptional selectivity (>99:1 cis:trans) and purity (>99.5%), demonstrating the power of biocatalysis for constructing complex cyclobutane systems on a commercial scale. mdpi.comresearchgate.net Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are also widely used biocatalysts for the stereoselective reduction of ketones to chiral alcohols. acs.org

A sophisticated strategy for the asymmetric synthesis of cyclobutanones, which are immediate precursors to cyclobutanols, involves a tandem reaction sequence catalyzed by a chiral Lewis acid. acs.orgnih.gov Specifically, the reaction between α-silyloxyacroleins and α-alkyl or α-aryl diazoesters can be catalyzed by a chiral oxazaborolidinium ion (COBI) to generate α-silyloxycyclobutanones with a chiral β-quaternary center. acs.orgnih.govsigmaaldrich.com

This process is a tandem cyclopropanation/semipinacol rearrangement. acs.orgnih.gov The chiral Lewis acid catalyst activates the acrolein for a [2+1] cycloaddition with the carbene generated from the diazoester, forming a cyclopropane intermediate. This is followed by a stereocontrolled semipinacol-type ring expansion, where the chirality established in the first step directs the outcome of the rearrangement, to yield the cyclobutanone product. pku.edu.cn This method is notable for its high efficiency and excellent stereocontrol, achieving yields of up to 91% and outstanding enantioselectivities (up to 98% ee) and diastereoselectivities (up to >20:1 dr). acs.orgnih.gov The resulting α-silyloxycyclobutanones can be readily converted to the corresponding cyclobutanols through deprotection of the silyl (B83357) ether. acs.orgresearchgate.net

CatalystReactant 1Reactant 2ProductYieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Chiral Oxazaborolidinium Ion (COBI)α-silyloxyacroleinsα-alkyl/aryl diazoestersα-silyloxycyclobutanonesup to 91%up to 98%>20:1 acs.org, nih.gov

Photochemistry of Cyclobutanol Systems

Photoinduced Norrish-Yang Cyclizations and Cyclobutanol Formation

The Norrish-Yang reaction is a fundamental photochemical process that transforms ketones or aldehydes into cyclic alcohols. miami.edu This reaction proceeds through an intramolecular hydrogen abstraction by the photoexcited carbonyl group, leading to the formation of a 1,4-biradical intermediate which then cyclizes to form a this compound. miami.edursc.org This process is a cornerstone of this compound synthesis, offering a direct route to this valuable structural motif. miami.edu

The reaction is initiated by the n-π* excitation of the carbonyl chromophore. nih.govnottingham.ac.uk Following excitation, the molecule abstracts a γ-hydrogen atom, a hydrogen atom on the carbon three bonds away from the carbonyl group. This abstraction generates a 1,4-biradical, a species with two unpaired electrons on adjacent atoms. rsc.org The subsequent step involves the coupling of these radical centers to form a new carbon-carbon bond, closing the four-membered ring of the this compound. miami.edu

The efficiency and outcome of the Norrish-Yang cyclization are influenced by several factors. For instance, the presence of an α-diketone functionality can favor the formation of hydroxycyclobutanones over competing cleavage reactions. rsc.org The reaction has been successfully applied in the synthesis of complex molecules, including the furanocembranoid natural product providencin, where a photochemically-induced Norrish-Yang cyclization is a key step in the formation of its this compound ring. nottingham.ac.uk

Excited State Dynamics and Competing Photochemical Channels in Cyclic Ketones

The photochemistry of cyclic ketones, such as cyclobutanone (B123998), is particularly complex due to ring strain, which leads to intricate excited-state dynamics and multiple competing photochemical pathways. aip.orgdntb.gov.uanih.gov Upon photoexcitation, these molecules can undergo various processes, including the desired this compound formation via the Norrish-Yang reaction, as well as other reactions known as Norrish Type I and Type II processes. rsc.orgaip.org

The Norrish Type I reaction involves the cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, leading to the formation of an acyl-alkyl biradical. aip.org This can then lead to a variety of fragmentation products. The Norrish Type II reaction, on the other hand, involves intramolecular γ-hydrogen abstraction, similar to the initial step of the Yang cyclization. However, instead of cyclizing, the resulting 1,4-biradical can undergo cleavage of the Cα-Cβ bond, yielding an enol and an alkene. rsc.org

The competition between these pathways is governed by the excited state of the molecule (singlet vs. triplet) and the conformation of the intermediate biradical. rsc.orgrsc.org In the singlet excited state, cleavage reactions are often favored. rsc.org In the triplet state, however, cyclization to form cyclobutanols can compete more effectively with fragmentation. rsc.orgrsc.org For example, in the photochemistry of cis-2-propyl-4-t-butylcyclohexanone, the ratio of this compound to fragmentation products is significantly higher for the triplet-state reaction compared to the singlet-state reaction. rsc.org

Studies on cyclobutanone itself have revealed that following excitation to higher-lying singlet states, relaxation to the ground state can lead to the formation of multiple fragmentation products, such as ethylene (B1197577) and ketene (B1206846), or propene and carbon monoxide. dntb.gov.uanih.govarxiv.org The involvement of triplet states in these ultrafast dynamics is not always obvious within the initial picoseconds. nih.gov

Stereoselective Photochemistry in the Solid State

Performing photochemical reactions in the crystalline solid state offers a unique opportunity to control the stereochemical outcome of the reaction. rsc.orgfigshare.com The rigid environment of the crystal lattice can restrict the conformational freedom of the reacting molecule, often leading to highly stereoselective and even regiospecific transformations. figshare.comubc.ca

In the context of this compound formation, solid-state photochemistry has been shown to produce specific stereoisomers of the this compound product. figshare.com The conformation of the ketone in the crystal, as determined by X-ray crystallography, dictates which γ-hydrogen is abstracted and, consequently, the stereochemistry of the resulting this compound. figshare.comubc.ca For example, the photolysis of crystalline cyclic diketones leads to stereoselective this compound formation where the ring fusion stereochemistry (cis or trans) of the product is governed by the ground-state conformation of the starting diketone. figshare.com

This topochemical control, where the reactivity is dictated by the geometry of the reactant in the crystal, can be remarkably precise. In some cases, different polymorphic forms of the same compound, which have different crystal packing and molecular conformations, can lead to different photoproducts. figshare.com For instance, irradiation of one dimorph of 1,14-cyclohexacosanedione yields a cis-cyclobutanol, while photolysis of another dimorph produces the trans-isomer, demonstrating the profound influence of crystal packing on chemical reactivity. figshare.com The solid-state medium can also suppress competing reactions, such as photoelimination, by enforcing conformations that are unfavorable for cleavage but well-oriented for cyclization. ubc.ca

Mechanistic Elucidation of Photoreactions Utilizing Spectroscopic Probes

Understanding the intricate mechanisms of photochemical reactions, such as the Norrish-Yang cyclization, requires sophisticated analytical techniques. Spectroscopic probes, particularly time-resolved spectroscopy, are invaluable tools for identifying transient intermediates and measuring key kinetic parameters. researchgate.net

Ultrafast spectroscopic techniques, such as femtosecond pump-probe spectroscopy, allow researchers to observe the dynamics of the excited states on their natural timescale, which is often on the order of femtoseconds to picoseconds. nih.govarxiv.org These methods have been employed to study the relaxation dynamics of photoexcited cyclobutanone, revealing that relaxation from the initially populated singlet Rydberg state occurs on a sub-picosecond timescale. nih.govarxiv.org

Quantum dynamics simulations and trajectory-based surface-hopping dynamics are also powerful tools for modeling and predicting the outcomes of these photochemical reactions. dntb.gov.uanih.govcosmosproject.co.uk These computational methods can provide detailed insights into the potential energy surfaces of the excited states and the pathways of non-radiative decay, helping to explain the formation of various photoproducts. dntb.gov.uaarxiv.org

Furthermore, techniques like X-ray crystallography of the starting materials can provide crucial information about the ground-state conformation, which is essential for understanding the stereoselectivity observed in solid-state photoreactions. figshare.comubc.ca By combining these experimental and theoretical approaches, a comprehensive picture of the photochemical formation of this compound can be constructed, from the initial absorption of light to the final product distribution. researchgate.net

Computational and Theoretical Studies of Cyclobutanol

Density Functional Theory (DFT) Calculations and Modeling

Density Functional Theory (DFT) is a predominant computational method employed to investigate the electronic structure and reactivity of cyclobutanol and its derivatives. It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction pathways, stereochemical preferences, and the energetic properties of the cyclobutane (B1203170) ring.

DFT calculations are instrumental in tracing the entire path of a chemical reaction, from reactants to products, via transition states. This mapping of the potential energy surface (PES)—a multidimensional landscape that represents the energy of a molecule as a function of its geometry—provides deep mechanistic insights. wikipedia.org

Studies on the stereospecific synthesis of cyclobutanes from pyrrolidines have utilized DFT to unveil the reaction mechanism. nih.govresearchgate.net These calculations revealed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate, which forms an open-shell singlet 1,4-biradical. nih.govresearchgate.netacs.orgnih.gov Subsequently, this biradical undergoes a barrierless ring closure to yield the final cyclobutane product. nih.govresearchgate.netacs.org

The formation of this compound through photochemical reactions, such as the Norrish-Yang cyclization, has also been extensively modeled. DFT studies of the photoreaction of 5-methylbicyclo[1.1.1]-pentanyl ketone showed that an intramolecular cyclization proceeds through hydrogen abstraction to yield a single chiral this compound photoproduct. jlu.edu.cn The calculations explored both the singlet ground (S₀) and triplet excited (T₁) potential energy surfaces, identifying a critical intersystem crossing (ISC) point that facilitates the reaction. jlu.edu.cn Similarly, the photocyclization of 2-(hydroxyimino)aldehydes to form this compound oximes was investigated, with DFT calculations proposing a mechanism that begins with photoabsorption to the S₁ state, followed by an ISC to the T₁ state and subsequent hydrogen abstraction to form a diradical intermediate. uniroma1.it The feasibility of a Norrish-Yang cyclization in the biosynthesis of the natural product providencin was also affirmed using DFT, which helped to map the reaction pathway. researchgate.net

Furthermore, DFT has been applied to model base-catalyzed rearrangements of cyclobutane-1,2-dione. By calculating the Gibbs free energies of activation for three potential reaction pathways, researchers could determine the most favorable mechanistic route. beilstein-journals.org The stationary points along the rearrangement on the potential energy surface were successfully mapped using the M06-2X functional. beilstein-journals.org In a related system, DFT/MM (Quantum Mechanics/Molecular Mechanics) simulations were used to create two-dimensional potential energy surface maps for the cycloreversion of a cyclobutane pyrimidine (B1678525) dimer, indicating a sequential, stepwise reaction mechanism. nih.govacs.org

Table 1: Selected DFT Studies on this compound Reaction Mechanisms

Reaction TypeSystem StudiedDFT Functional/MethodKey Mechanistic FindingReference
Ring ContractionPyrrolidine (B122466) to CyclobutaneNot specified in abstractRate-determining N₂ release to form a 1,4-biradical, followed by barrierless collapse. acs.org
Norrish-Yang Photocyclization5-methylbicyclo[1.1.1]-pentanyl ketoneNot specified in abstractIntramolecular H-abstraction on the T₁ potential energy surface. jlu.edu.cn
Photocyclization2-(hydroxyimino)aldehydesNot specified in abstractFormation of a diradical hydroxyl intermediate after S₁ → T₁ intersystem crossing. uniroma1.it
Base-Catalyzed RearrangementCyclobutane-1,2-dioneM06-2XIdentification of the most favorable pathway based on Gibbs free energies of activation. beilstein-journals.org
CycloreversionCyclobutane Pyrimidine DimerωB97XD/6-31G/MMSequential, stepwise cleavage of C5-C5 and C6-C6 bonds. nih.gov

A significant strength of DFT modeling is its ability to predict and rationalize the stereochemistry of reactions involving this compound. In the synthesis of cyclobutanes from pyrrolidines, DFT calculations explained the observed stereoretentive outcome. acs.org The formation of the product is faster than the rotation of the C-C bond in the 1,4-biradical intermediate, leading to the retention of the original stereochemistry. acs.orgnih.gov

In the photocyclization of 2-(hydroxyimino)aldehydes, DFT calculations were crucial for determining the relative configuration of the resulting this compound oxime diastereomers. uniroma1.it It was concluded that the reaction's stereochemistry is dictated by a very rapid recombination of the diradical intermediate rather than by following the minimum energy path. uniroma1.itresearchgate.net This computational insight was consistent with experimental observations of high diastereoselectivity (up to >99:1). uniroma1.it Similarly, DFT computations correctly predicted that the stereoselectivity of a proposed biosynthetic Norrish-Yang cyclization was consistent with the stereochemistry of the natural product providencin. researchgate.net

DFT has also been employed to rationalize the cis:trans isomeric ratios observed in the experimental hydride reduction of 3-substituted cyclobutanones, providing a theoretical foundation for the observed stereoselectivity. vub.ac.be

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which profoundly influences its reactivity. researchgate.net DFT calculations, often using homodesmotic reaction equations, provide a reliable method for quantifying this strain energy. pitt.edu This inherent strain is a key thermodynamic driving force for reactions that involve the opening of the ring.

DFT is also used to study how protonation affects the reactivity of cyclobutane-containing systems. In the context of the DNA repair enzyme photolyase, DFT/MM simulations investigated the cycloreversion of a cyclobutane pyrimidine dimer (CPD). nih.govacs.org These studies showed that the protonation state of a nearby amino acid residue (E283) significantly impacts the reaction. A protonated E283 was found to reduce electrostatic repulsion, stabilize the CPD radical anion intermediate, and lower the activation free energies for C-C bond cleavage within the cyclobutane ring. nih.govacs.org Theoretical studies have also been performed to determine the protonation constants of new cyclobutane derivatives of thiazolidin-4-ones, using DFT to provide detailed information on their chemical properties. researchgate.net

Analysis of Ring Strain and Bond Activation Energies

Ab Initio Methods in Cyclobutane Reactivity Studies

Ab initio (from first principles) methods, which solve the electronic Schrödinger equation without empirical parameters, offer a high level of theory for studying chemical systems. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark data for reaction energies and barriers.

High-level ab initio calculations have been used to study the molecular structure and ring-puckering properties of cyclobutane itself. acs.orgresearchgate.net These studies provide precise estimates for the inversion barrier (the energy required to flip from one puckered conformation to another), with a calculated value of 482 cm⁻¹ showing excellent agreement with experimental data. acs.orgresearchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis within these studies suggests that the inversion barrier arises from electronic delocalization effects (hyperconjugation) rather than purely from torsional strain. acs.orgresearchgate.netresearchgate.net

In reactivity studies, ab initio methods (including MP2, SCS-MP2, CCSD(T)) have been applied alongside DFT to investigate the base-catalyzed reactions of cyclobutane-1,2-dione, providing a robust, multi-faceted computational analysis. beilstein-journals.org Furthermore, ab initio studies of the electrocyclic ring-opening of the cyclobutene (B1205218) radical cation have shown that this reaction is significantly accelerated compared to its neutral counterpart, a finding rationalized by calculating the activation energies at various levels of theory. acs.org

Molecular Dynamics Simulations of Mechanochemical Activation

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a powerful lens to study dynamic processes like mechanochemistry, where mechanical force induces chemical reactions.

Coarse-grained MD simulations have been used to explore mechanochemical activation in triblock copolymers containing mechanophores modeled with a double-well potential to represent force-driven bond activation. acs.org These simulations can reveal how different self-assembled morphologies (e.g., spherical, lamellar) influence the activation of mechanophores under strain. acs.org

Specifically for cyclobutane systems, ab initio steered molecular dynamics (AISMD) has been employed to simulate the mechanochemical ring-opening of ladder-type cyclobutane mechanophores. nsf.gov By applying an explicit force in the simulation, researchers can calculate force-modified potential energy surfaces and determine properties like the elongation of the polymer contour length upon activation. nsf.gov Computational techniques such as AISMD and Constrained Geometries to Simulate External Force (CoGEF) have been vital in rationalizing experimental observations of the force-driven ring-opening of benzocyclobutene. rsc.org

Correlation of Computational Data with Experimental Observations

The synergy between computational chemistry and experimental methods provides a powerful approach to understanding the nuanced properties of molecules like this compound. researchgate.net Theoretical models, particularly those employing density functional theory (DFT) and high-level ab initio calculations, allow for the prediction of molecular structures, vibrational frequencies, and reaction energetics, which can then be validated and refined by experimental data from techniques such as spectroscopy and crystallography. researchgate.netresearchgate.net This correlative approach has been instrumental in elucidating the conformational landscape, spectral features, and reactivity of cyclobutane and its derivatives. researchgate.netvub.ac.be

Structural Parameters and Conformational Energetics

One of the most significant features of the cyclobutane ring is its non-planar, puckered conformation. High-level computational studies have been crucial in accurately determining the geometry and the energy barrier associated with the ring's puckering motion. For the parent cyclobutane molecule, calculations have shown that achieving accurate estimates for the barrier between the minimum energy puckered structure (D₂d symmetry) and the planar transition state (D₄h symmetry) requires sophisticated methods that include high levels of electron correlation (e.g., CCSD(T)) and large basis sets. nih.gov

One study, using CCSD(T) calculations with basis sets up to cc-pV5Z, produced a value for the puckering barrier of 498 cm⁻¹, which was within 2% (or 10 cm⁻¹) of the originally proposed experimental value. nih.gov This represented a significant improvement over previous theoretical values that had errors exceeding 40%. nih.gov The research highlighted that the calculated puckering angle is more sensitive to the level of electron correlation than to the basis set size. nih.gov The excellent agreement between the best computed values and experimental data underscores the predictive power of modern theoretical chemistry. nih.gov

Table 1: Comparison of Calculated and Experimental Structural Parameters for Cyclobutane A comparison of geometric parameters for cyclobutane calculated at the CCSD(T)/aug-cc-pVTZ level of theory versus experimental values.

ParameterCalculated Value nih.govExperimental Value nih.gov
C-C bond length (r)1.554 Å-
Puckering Angle (θ)29.68°-
Ring Puckering Barrier498 cm⁻¹~508 cm⁻¹ (original)

In studies of substituted cyclobutanes, such as cyclobutane-α-amino acid derivatives, computational methods have been successfully used to predict conformational preferences. The combination of DFT calculations with experimental techniques like X-ray diffraction and NMR spectroscopy has shown that for monosubstituted cyclobutanes, the equatorial conformer is generally the most stable. acs.org For specific derivatives, the calculated energy difference between the equatorial and axial conformers showed good agreement with experimental observations, validating the computational models. acs.org Similarly, for the cyclobutyl cation, calculated NMR chemical shifts were found to be in close agreement with those observed experimentally for the stable ion in solution. researchgate.net

Vibrational Spectra

Computational chemistry is widely used to interpret and assign experimental vibrational spectra (FT-IR and Raman). researchgate.netresearchgate.net Anharmonic calculations based on second-order perturbation theory for cyclobutane have been shown to predict the experimentally measured fundamental band origins with remarkable accuracy, typically within 1% (≤30 cm⁻¹) for most vibrations. nih.gov

More advanced theoretical models, such as the one-dimensional Lie algebraic framework, have demonstrated even greater precision. One such study on cyclobutane constructed a vibrational Hamiltonian that preserved the molecule's D₂d point group symmetry. ajol.info The comparison between the fundamental vibrational frequencies calculated with this method and the observed experimental frequencies resulted in a root mean square deviation of just 0.886 cm⁻¹, highlighting an exceptional level of agreement. ajol.info

Table 2: Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Cyclobutane A selection of fundamental vibrational frequencies for cyclobutane calculated with a U(2) Lie algebraic model compared to experimental data, demonstrating the high accuracy of the computational approach.

Mode (Symmetry)Calculated Frequency (cm⁻¹) ajol.infoExperimental Frequency (cm⁻¹) ajol.infoDifference (cm⁻¹)
ν₁ (A₁)2889.9952889.30.695
ν₂ (A₁)1453.8401454.0-0.160
ν₃ (A₁)1222.0001222.00.000
ν₄ (A₁)1003.0001003.00.000
ν₉ (B₂)2959.9002959.00.900
ν₁₀ (B₂)1453.8401454.0-0.160
ν₁₁ (B₂)1121.0001121.00.000

Reaction Stereoselectivity and Mechanisms

Computational studies are also pivotal in rationalizing and predicting the outcomes of chemical reactions. For instance, in the hydride reduction of 3-substituted cyclobutanones to form the corresponding cyclobutanols, DFT calculations have been employed to understand the observed stereoselectivity. vub.ac.be The models revealed that torsional strain and electrostatic interactions are key controlling factors. vub.ac.be Crucially, the computed cis:trans product ratios were in good agreement with the experimental ratios determined by ¹H-NMR, demonstrating the potential of computational chemistry to predict and rationalize stereoselectivity in reactions involving cyclobutane rings. vub.ac.be

Furthermore, the mechanism of reactions can be elucidated by correlating experimental observations with computational modeling. In the nickel-catalyzed synthesis of alkenyl cyclobutanols, combined experimental and computational studies indicated that the reaction proceeds via an active Ni-H species, with carbonyl-directed hydrometalation being the key step for regioselective control. nih.gov

Applications of Cyclobutanol in Complex Molecule Synthesis

Cyclobutanol as a Versatile Synthetic Intermediate for Chiral Acyclic Ketones

The high ring strain energy of cyclobutanols makes them prone to C-C bond cleavage, a characteristic that has been harnessed for the synthesis of linear molecules with defined stereochemistry. researchgate.net A notable application is the rhodium(I)-catalyzed enantioselective ring-opening and isomerization of cyclobutanols. This method provides a mild, atom-economical, and redox-neutral pathway to synthesize chiral acyclic ketones that feature a β-tertiary stereocenter. researchgate.net

The reaction demonstrates excellent enantioselectivities and high yields, particularly with cyclobutanols bearing alkoxy substituents at the C3 position. Mechanistic studies have shown that the process involves an intramolecular hydrogen migration. A key factor for achieving high enantioselectivity is the formation of a (Z)-unsaturated ketone intermediate during the reaction sequence. researchgate.net This controlled ring-opening strategy transforms a cyclic alcohol into a stereodefined acyclic ketone, showcasing the utility of this compound in asymmetric synthesis.

Synthesis of γ-Lactones from Cyclobutanols

This compound derivatives are effective precursors for the synthesis of γ-lactones, which are common structural motifs in many natural products and biologically active compounds. One method involves the cobalt-catalyzed aerobic ring expansion of cyclobutanols. In the presence of Co(acac)₂, cyclobutanols react with molecular oxygen to form 1,2-dioxane-hemiperoxyketals. thieme-connect.comresearchgate.net These intermediates can then undergo a ring contraction, such as a Kornblum–DeLaMare rearrangement, when treated with a base like triethylamine, to yield γ-lactones. thieme-connect.comresearchgate.net

This transformation from a four-membered ring to a five-membered lactone can also produce 1,4-ketoaldehydes, with the product ratio depending on the substituents on the starting this compound. thieme-connect.com Additionally, α-methylene-γ-lactones can be synthesized from halogenomethylcyclobutanones, which are derived from cyclobutanols. rsc.org Another approach demonstrates that chiral α-silyloxycyclobutanones, synthesized from tandem cyclopropanation/semipinacol rearrangement, can be converted into various cyclic compounds, including γ-lactones. nih.gov

Precursors to Functionalized Cyclic Ketones, including Cyclopentanones and Cyclobutanones

This compound is a direct and common precursor to cyclobutanone (B123998) through oxidation. Various oxidizing agents can be employed for this transformation, including chromium trioxide, sodium hypochlorite, and TEMPO. google.comgoogle.comorgsyn.org The synthesis of cyclobutanone is often achieved by first rearranging cyclopropylcarbinol to this compound, followed by in-situ oxidation. google.comorgsyn.org

Furthermore, cyclobutanols are valuable starting materials for ring-expansion reactions to produce functionalized cyclopentanones. A rhodium-catalyzed tandem reaction between alkynyl cyclobutanols and salicylaldehydes has been developed to prepare multisubstituted 2-(2-oxo-2-phenylethyl)cyclopentanones. acs.org This process proceeds through an intermolecular hydroacylation followed by a semipinacol rearrangement, expanding the four-membered ring into a five-membered one. acs.org This strategy provides an atom-economical method for constructing complex cyclopentanone (B42830) structures from readily available this compound derivatives. acs.org

Construction of Nitrogen-Containing Heterocycles, such as 1-Pyrrolines

The ring-expansion capabilities of cyclobutanols extend to the synthesis of nitrogen-containing heterocycles. 1-Pyrrolines, five-membered nitrogen heterocycles that are key structural motifs in pharmaceuticals and natural products, can be synthesized from this compound derivatives. organic-chemistry.org

An iron-catalyzed ring expansion of cyclobutanols using an aminating reagent, MsONH₃OTf (mesitylenesulfonylhydroxylamine triflate), provides an efficient route to 1-pyrrolines. organic-chemistry.orgnih.gov This one-pot procedure involves the formation of both a C-N bond and a C=N bond under mild conditions. organic-chemistry.orgorganic-chemistry.org The reaction tolerates a variety of this compound substrates, including those with electron-rich and electron-deficient groups, affording the corresponding 1-pyrroline (B1209420) derivatives in moderate to good yields. organic-chemistry.org This method represents a practical and environmentally friendly approach to constructing these important nitrogen-containing heterocycles from carbocyclic precursors. organic-chemistry.org

Pivotal Role in Natural Product Total Synthesis

Cyclobutane (B1203170) motifs are present in a wide array of natural products with diverse biological activities. rsc.orgnih.govnih.gov The unique reactivity of this compound and its derivatives makes them crucial intermediates in the total synthesis of these complex molecules. rsc.orgnih.govacs.org Synthetic strategies often leverage the ring strain of the cyclobutane core to orchestrate key bond-forming or rearrangement steps.

For instance, a this compound ring-expansion approach was central to the total syntheses of the carbazole (B46965) natural products glycoborine, carbazomycin A, and carbazomycin B. researchgate.net Similarly, the syntheses of the natural products grandisol (B1216609) and fragranol were achieved through a strategy involving the enantioselective reduction of a cyclobutanone to a this compound, followed by diastereospecific C-H functionalization. rsc.orgrsc.org

The construction of chiral cyclobutane rings is a significant challenge in organic synthesis. This compound-based strategies have proven effective for the enantioselective synthesis of these biologically active motifs. rsc.orgacs.org A sequential enantioselective reduction of a ketone to a this compound, followed by a diastereospecific iridium-catalyzed C-H silylation, allows for the installation of contiguous stereocenters. rsc.orgnih.gov This method has been successfully applied to the synthesis of natural products like (-)-grandisol and (-)-fragranol. rsc.orgrsc.org

Another example is the development of a synthetic strategy for the de novo construction of the trans-cyclobutane motif, which enabled the first enantioselective total synthesis of the cytotoxic natural product (+)-psiguadial B. caltech.edu These approaches highlight how the precise modification of the this compound scaffold can provide access to enantiomerically pure cyclobutane derivatives that are key components of complex natural products. rsc.orgcaltech.edu

In the pursuit of synthesizing highly complex natural products, the assembly of specific, functionalized fragments is a critical step. The stereocontrolled synthesis of furan-substituted this compound segments is essential for building larger structures, such as furanocembranoid-type marine diterpenoids. nih.govjst.go.jp A notable target in this area is providencin, which features a highly substituted cyclobutane ring within its complex framework. nih.govresearchgate.netacs.org

A synthetic strategy was developed to construct the furan-substituted this compound fragment of providencin. nih.govjst.go.jp This approach utilized a [2+2] cycloaddition reaction between a lithium ynolate and an α,β-unsaturated lactone to create a bicyclic cyclobutene (B1205218) structure. nih.govjst.go.jp Subsequent stereoselective hydrogenation of the cyclobutene, followed by further transformations, successfully yielded the desired furan-substituted this compound fragment, ready for incorporation into the total synthesis of the complex natural product. nih.govjst.go.jp

Total and Formal Synthesis of Specific Natural Products (e.g., Phyllostoxin (B1262741), Grandisol, Fragranol, Providencin)

The strategic incorporation of the this compound framework has been instrumental in the total and formal synthesis of several complex natural products. The inherent ring strain of the cyclobutane ring and the synthetic versatility of the hydroxyl group make this compound a valuable building block for constructing intricate molecular architectures.

Phyllostoxin

A notable strategy for the synthesis of the proposed structure of phyllostoxin involves a sequential enantioselective reduction and C–H functionalization approach. sci-hub.senih.gov This method commences with the enantioselective reduction of a benzocyclobutenone derivative, which establishes a key stereocenter. researchgate.net The resulting benzocyclobutenol undergoes a diastereospecific iridium-catalyzed C–H silylation. sci-hub.senih.gov Subsequent transformations, including oxidation and further functional group manipulations, lead to the core structure of phyllostoxin. sci-hub.seresearchgate.net Although the spectral data of the synthesized compound did not match the reported data for the natural product, this synthetic route showcases the utility of chiral this compound intermediates in accessing complex scaffolds. sci-hub.se

Grandisol and Fragranol

A divergent synthetic strategy originating from a common chiral this compound intermediate has been successfully employed for the formal total synthesis of both (–)-grandisol and (–)-fragranol. sci-hub.se This approach utilizes an enantioselective reduction of a cyclobutanone to generate a chiral this compound with high enantiomeric purity. sci-hub.seresearchgate.net This intermediate is then subjected to a diastereospecific iridium-catalyzed C–H silylation. sci-hub.se The resulting silylated this compound serves as a branching point.

For the synthesis of grandisol , the silylated intermediate undergoes debenzylation, selective silylation of the primary alcohol, and Barton-McCombie deoxygenation. sci-hub.se Subsequent deprotection and oxidation afford a lactone, completing a formal total synthesis of (–)-grandisol. sci-hub.se Alternative syntheses of grandisol have also been developed, highlighting the importance of the cyclobutane motif. evitachem.comnih.govresearchgate.netarkat-usa.orgbeilstein-journals.org

For the synthesis of fragranol , the divergent pathway from the silylated this compound involves a regioselective dehydration followed by removal of the silyl (B83357) protecting group. sci-hub.se The resulting alkene is then converted to (–)-fragranol through a three-step sequence of oxidation, olefination/hydrolysis, and reduction. sci-hub.se Other synthetic approaches to fragranol have also been reported, some of which also leverage cyclobutane chemistry. researchgate.netbeilstein-journals.orgrsc.org

Providencin

The synthesis of the highly complex furanocembranoid natural product, providencin, has been a significant challenge, with many synthetic efforts focusing on the stereocontrolled construction of its unique furan-substituted this compound segment. researchgate.netnih.govjst.go.jp One of the proposed biosynthetic pathways involves a Norrish-Yang cyclization of a precursor like bipinnatin (B14683477) E, a hypothesis that has been explored through computational studies and model systems. researchgate.netnottingham.ac.uk

Synthetic approaches have utilized various methodologies to construct the tetrasubstituted cyclobutane ring. One strategy involves an iridium-catalyzed photosensitized intramolecular [2+2] cycloaddition as a key step to build a properly hydroxylated building block. researchgate.netresearchgate.net Another approach describes the synthesis of the "northern" sector of providencin from D-glucose, using a zirconium(0)-mediated oxygen abstraction from a furanose to form the cyclobutane. researchgate.net A [2+2] cycloaddition of lithium ynolates with an α,β-unsaturated lactone has also been developed to construct a bicyclic cyclobutene structure, which after stereoselective hydrogenation, provides a furan-substituted this compound fragment. nih.govjst.go.jp Despite these advanced strategies, the total synthesis of providencin remains an ongoing challenge. researchgate.netjst.go.jp

Advanced Derivatization Studies and Elaboration of this compound Handles

The this compound moiety is not only a key structural feature in natural products but also serves as a versatile synthetic handle for further molecular elaboration. nih.govrsc.org The development of methods to prepare functionalized cyclobutanols allows for their incorporation into more complex molecular scaffolds, which is of particular interest in medicinal chemistry for creating rigid, three-dimensional backbones. nih.govrsc.orgresearchgate.netru.nl

A significant advancement in this area is the synthesis of 3-borylated cyclobutanols. nih.govrsc.org These compounds are particularly valuable as they possess two orthogonal synthetic handles: the hydroxyl group and the boronic ester. nih.govrsc.org The boron moiety can be readily transformed through a variety of C-C, C-N, and C-O bond-forming reactions, making it a convenient point for diversification. nih.govrsc.org

Studies have demonstrated the synthetic utility of both the alcohol and the boronic ester handles. nih.govrsc.org The alcohol can undergo:

Esterification: For example, through DCC coupling. nih.gov

Etherification: To introduce various alkyl or aryl groups. nih.gov

SNAr reactions: Allowing for the introduction of heteroaromatic systems. nih.gov

The boronic ester handle has been shown to be amenable to reactions such as:

Zweifel olefination: After protection of the alcohol, to form alkenylated products. nih.govrsc.org

Advanced Spectroscopic Techniques for Cyclobutanol Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and environment of atomic nuclei, making it invaluable for mechanistic studies of reactions involving cyclobutanol. By analyzing chemical shifts, coupling constants, and through-space interactions, researchers can gain deep insights into reaction pathways, conformational changes, and non-covalent interactions.

Low-temperature NMR studies have been particularly insightful in investigating photocatalytic reactions of this compound derivatives. For instance, in photocatalyzed proton-coupled electron transfer (PCET) ring-opening reactions, NMR has been used to study the crucial hydrogen-bonding interactions between the this compound hydroxyl group and pyridine-based hydrogen-bond acceptors. These studies revealed that the strength of the N···H-O bond and the deaggregation of this compound self-assemblies are key factors influencing reaction efficiency. Diffusion-ordered spectroscopy (DOSY) measurements, a type of NMR experiment, showed significant self-aggregation of phenyl-cyclobutanol, which was reduced in the presence of an effective pyridine (B92270) base, highlighting the complexity of the reaction environment beyond simple hydrogen bonding.

Furthermore, complete analysis of the ¹H NMR spectra of monosubstituted cyclobutanes, including this compound, allows for the determination of the conformational equilibrium between the axial and equatorial forms of the substituent. The four-bond coupling constants (⁴JHH) are especially sensitive to the puckered conformation of the cyclobutane (B1203170) ring, providing a reliable method to quantify the energy difference between conformers. In-situ light-coupled NMR (LED-NMR) has also emerged as a technique to monitor rapid photocatalytic reactions in real-time, offering detailed kinetic and mechanistic information on processes like [2+2] photocycloadditions that form cyclobutane rings. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 4.3 (CH-OH), 2.3 (CH₂), 1.9 (CH₂), 1.6 (CH₂)68.0 (C-OH), 31.0 (CH₂), 13.0 (CH₂)
1-Phenylthis compound 7.2-7.5 (Ar-H), 2.5 (CH₂), 2.0 (CH₂), 1.8 (OH)146.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.0 (Ar-CH), 78.0 (C-OH), 36.0 (CH₂), 12.5 (CH₂)
1-(4-Fluorophenyl)this compound 7.95-7.86 (m, 2H), 7.54-7.45 (m, 2H), 3.12 (t, 2H), 3.02 (t, 2H), 2.20-2.11(m, 2H)165.9, 133.1, 131.0, 130.6, 115.8, 36.2, 29.4, 23.7

Note: Data is compiled from various sources and representative. Actual shifts can vary with solvent and experimental conditions.

Mass Spectrometry for Fragmentation Mechanism Elucidation

Mass spectrometry (MS) is an essential technique for determining the molecular weight of compounds and elucidating their structure through the analysis of fragmentation patterns. When this compound is ionized in a mass spectrometer, the resulting molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions.

Studies on this compound and its deuterium-labeled analogs have provided a detailed understanding of its fragmentation mechanisms. researchgate.net The 70 eV mass spectrum of this compound shows only two peaks with a relative intensity greater than 10%. The most prominent fragmentation pathway involves the elimination of ethylene (B1197577) (C₂H₄), leading to a base peak at an m/z (mass-to-charge ratio) of 44. researchgate.net This process is highly specific and occurs rapidly.

Other significant fragmentation pathways include:

Loss of an ethyl radical (C₂H₅•): This fragmentation also proceeds through a specific mechanism.

Loss of a methyl radical (CH₃•): This process is more complex, involving both a specific mechanism with the C-2 and hydroxyl hydrogen atoms, as well as some degree of hydrogen atom scrambling from the α-cleaved molecular ion. researchgate.net

Loss of water (H₂O): The elimination of water from the molecular ion is a complex process that involves all the hydrogen atoms in a non-random manner. researchgate.net

By comparing the mass spectra of this compound with its specifically deuterated versions (e.g., this compound-OD, 1-d₁-cyclobutanol, and 2,2,4,4-d₄-cyclobutanol), researchers can trace the origin of the atoms in each fragment, thereby confirming the proposed fragmentation pathways. researchgate.net

Table 2: Key Fragment Ions in the Mass Spectrum of this compound
m/zProposed FragmentNeutral LossNotes
72 [C₄H₈O]⁺•-Molecular Ion (M⁺•)
57 [C₃H₅O]⁺CH₃•Loss of a methyl radical
54 [C₄H₆]⁺•H₂OLoss of water
44 [C₂H₄O]⁺•C₂H₄Base Peak; loss of ethylene
43 [C₃H₇]⁺CHO•
29 [C₂H₅]⁺C₂H₃O•Ethyl cation

Source: Data compiled from NIST and related fragmentation studies. researchgate.netnist.gov Relative intensities can vary based on instrument conditions.

Low-Temperature Matrix Isolation Spectroscopy for Reactive Intermediates

Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be studied under normal conditions. Low-temperature matrix isolation spectroscopy is a technique designed to trap and characterize these fleeting species. colby.edu The method involves co-depositing the molecule of interest, such as this compound, with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface at temperatures near absolute zero (typically below 20 K). colby.edufu-berlin.de

In this frozen, inert matrix, the this compound molecules are isolated from one another, preventing intermolecular reactions. fu-berlin.de A reaction can then be initiated, often through photolysis (irradiation with UV light), to generate reactive intermediates. These intermediates, trapped within the rigid matrix cage, have their lifetimes extended almost indefinitely, allowing for detailed spectroscopic analysis using techniques like infrared (IR), UV-Vis, or electron spin resonance (ESR) spectroscopy. fu-berlin.de

While specific studies focusing solely on this compound are not extensively documented, this technique is highly applicable. For example, photolysis of this compound in an argon matrix could be used to study the formation and structure of:

Diradicals: Homolytic cleavage of the C-C bonds in the strained ring could produce diradical intermediates.

Carbenes: Photochemical rearrangement could potentially lead to the formation of carbene species. colby.edu

Ring-opened structures: The initial products of ring-opening reactions could be trapped and analyzed before they undergo further reactions.

By analyzing the vibrational frequencies (IR) or electronic transitions (UV-Vis) of the trapped species and comparing them with theoretical calculations, researchers can determine the structures of these key intermediates and gain a more complete picture of the reaction mechanism. uc.pt

Single Molecule Force Spectroscopy for Mechanochemical Insights

Single Molecule Force Spectroscopy (SMFS) is a cutting-edge technique that measures the mechanical properties of individual molecules. wiley.com It provides unique insights into how mechanical forces can influence and induce chemical reactions, a field known as mechanochemistry. For molecules containing cyclobutane rings, SMFS has been instrumental in studying the force-induced cycloreversion, or ring-opening, of the four-membered ring. researchgate.netnih.gov

In a typical SMFS experiment, a polymer containing a cyclobutane-based mechanophore (a mechanically responsive chemical unit) is covalently anchored between a surface and the tip of an atomic force microscope (AFM). wiley.comnsf.gov The AFM tip is then retracted, stretching the single polymer chain and applying a controlled force to the mechanophore. When the applied force reaches a certain threshold, it can induce the [2+2] cycloreversion of the cyclobutane ring. nih.gov This bond-breaking event leads to a sudden increase in the polymer's contour length, which is detected as a distinct signal in the force-extension curve. wiley.com

Studies on various cyclobutane mechanophores have revealed that the force required to trigger the ring-opening is dependent on the molecular structure, including the substituents on the ring and the geometry of the pulling points. nih.govnsf.gov By analyzing the force-dependent kinetics of these single-molecule events, researchers can map the potential energy surface of the reaction under mechanical stress. This provides fundamental understanding that can guide the design of new force-responsive materials, such as self-healing polymers or materials with amplified responses to mechanical stimuli. nih.govbelgian-research.eu

Q & A

Q. What are the primary synthetic routes for cyclobutanol, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reduction of cyclobutanone using methods like catalytic hydrogenation (e.g., Pd/C or Raney Ni) or metal hydrides (e.g., NaBH4 with additives) . For example, catalytic hydrogenation under 50 psi H₂ at 80°C achieves ~85% yield, while NaBH4 in THF/MeOH at 0°C yields ~70% but requires careful pH control to avoid side reactions. Recent advances include enantioselective synthesis via oxazaborolidine catalysts (e.g., (S)-B–Me), achieving up to 93% yield and 91% enantiomeric excess (ee) for chiral cyclobutanols .

Q. How does this compound’s strained cyclobutane ring influence its physicochemical properties?

The four-membered ring imposes ~27 kcal/mol of strain due to distorted sp³ bond angles (90° vs. ideal 109.5°), increasing reactivity. This strain:

  • Lowers thermal stability (decomposes above 150°C)
  • Enhances acidity (pKa ~16.5 vs. ~19 for cyclohexanol) due to destabilization of the conjugate base
  • Increases solubility in polar aprotic solvents (e.g., DMF) compared to larger cyclic alcohols

Advanced Research Questions

Q. What mechanistic insights explain the divergent outcomes in chromium-mediated oxidations of this compound?

Chromium(V) oxidations of this compound predominantly yield cyclobutanone (kH/kD = 4.96), while co-oxidation with oxalic acid produces variable CO₂:cyclobutanone ratios (1:1 to 4:1) due to competing radical pathways. The presence of acrylonitrile stabilizes a polymer radical intermediate, fixing the product ratio at 1:1, whereas acrylamide allows substrate-dependent partitioning . This highlights the role of radical traps in modulating reaction selectivity.

Q. How can enantioselective synthesis of cyclobutanols with quaternary stereocenters be optimized?

A 2021 study achieved 91% ee for benzocyclobutenols using a chiral oxazaborolidine catalyst (S)-B–Me under cryogenic conditions (−40°C). Key parameters include:

ParameterOptimal ValueImpact on ee
Catalyst loading10 mol%<5% ee loss
SolventTolueneMaximizes ee
Temperature−40°CPrevents racemization
Substituent steric bulk on the cyclobutanone substrate is critical; 2,2-dimethyl-3,3-diphenyl groups improve ee by 47% compared to less bulky analogs .

Q. What strategies mitigate ring-opening side reactions during this compound functionalization?

Ring-opening via C(sp³)–C(sp³) bond cleavage is a major challenge. Pd-catalyzed polymerization studies show that electron-deficient phosphine ligands (e.g., P(4-CF₃C₆H₄)₃) suppress β-hydride elimination, preserving the cyclobutane ring. Solvent polarity also plays a role: nonpolar solvents (hexane) reduce nucleophilic attack on strained intermediates .

Methodological and Safety Considerations

Q. What experimental protocols ensure safe handling of this compound in laboratory settings?

  • PPE Requirements : Nitrile gloves (tested via ASTM F739), chemical-resistant aprons, and full-face shields .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow to control vapor exposure (this compound vapor pressure: ~3 mmHg at 25°C) .
  • Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release of reactive intermediates .

Q. How should researchers resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies often arise from unaccounted steric effects or trace moisture. For example:

  • Case Study : this compound esterification with acetyl chloride yields 60–80% in anhydrous conditions but <20% with >50 ppm H₂O due to hydrolysis .
  • Resolution : Use Karl Fischer titration to verify solvent dryness and in-situ IR to monitor reaction progress.

Emerging Research Directions

Q. Can biocatalytic methods replace traditional synthesis for this compound production?

Preliminary studies using engineered E. coli expressing alcohol dehydrogenases (ADHs) show promise, achieving 55% conversion of cyclobutanone to this compound at 30°C. However, enzyme stability remains a barrier (activity halves after 3 cycles) .

Q. What role does this compound play in polymer chemistry?

Pd-catalyzed ring-opening polymerization produces polythis compound derivatives with tunable Tg values (80–120°C). Molecular weight (Mn) correlates with catalyst loading:

Pd(OAc)₂ (mol%)Mn (kDa)Đ (Đ = Mw/Mn)
512.31.21
108.71.45
Lower catalyst loadings favor higher Mn but require longer reaction times (24–48 hrs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.